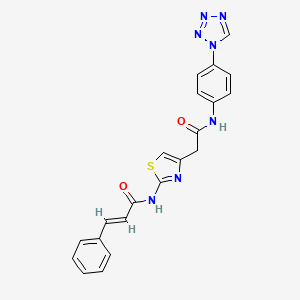
4-fluoro-N-(4-phenyldiazenylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-fluoro-N-(4-phenyldiazenylphenyl)benzamide” is a chemical compound with the molecular formula C19H14FN3O . It is also known by its CAS Number: 316142-89-9. The compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of benzamides, which includes “this compound”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation:c1ccc(cc1)N=Nc2ccc(cc2)NC(=O)c3ccc(cc3)F . Chemical Reactions Analysis
The chemical reactions involving benzamides, including “this compound”, are typically condensation reactions with carboxylic acids and amines . These reactions are facilitated by the use of a superior and recoverable catalyst, low reaction times, and ultrasonic irradiation .Scientific Research Applications
Serotonin 1A Receptors and Alzheimer's Disease
4-fluoro-N-(4-phenyldiazenylphenyl)benzamide derivatives, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, have been utilized in PET (Positron Emission Tomography) imaging to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. Studies reveal significant decreases in receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients compared to controls, correlating with clinical symptom severity and decreased glucose utilization in the brain. These findings underscore the potential of this compound derivatives in Alzheimer's disease research and diagnosis (Kepe et al., 2006).
Antitumor Activity
Benzamide derivatives, notably MS-27-275, have shown marked in vivo antitumor activity against various human tumors through the inhibition of histone deacetylase (HDA). This suggests that such derivatives, including those related to this compound, may offer a novel chemotherapeutic strategy for treating cancers insensitive to traditional antitumor agents (Saito et al., 1999).
Polyamide Synthesis
This compound is structurally related to compounds used in the synthesis of novel polyamides. For example, derivatives of 4-tert-butylcatechol have been synthesized for creating polyamides with improved solubility and thermal stability, indicating the broader applicability of fluoro-benzamide derivatives in materials science and engineering (Hsiao et al., 2000).
Molecular Crystals and Hydrogen Bonding
This compound analogues, such as 4-fluoro-N-(2-fluorophenyl) benzamide, have been studied for their dimorphic behavior in molecular crystals. Research into these compounds contributes to understanding the cooperative interplay of strong hydrogen bonds and weak intermolecular interactions in noncentric space groups, providing insights into crystal engineering and design (Chopra & Row, 2005).
Fluorination in Medicinal Chemistry
The structural motif of this compound is relevant to advancements in medicinal chemistry, particularly in the development of fluorination techniques. Studies on ortho-fluorination using NMP as a promoter highlight the synthetic utility of fluorinated benzamide derivatives in creating compounds with potential medicinal applications (Wang et al., 2009).
Safety and Hazards
The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-[4-(phenyldiazenyl)phenyl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate.
Mode of Action
The compound interacts with the SDH enzyme, inhibiting its activity . . This interaction can explain the possible mechanism of action.
Biochemical Pathways
By inhibiting the SDH enzyme, 4-fluoro-N-[4-(phenyldiazenyl)phenyl]benzamide disrupts the citric acid cycle . This disruption can lead to a decrease in the production of ATP, affecting the energy metabolism of the cell.
Result of Action
The inhibition of the SDH enzyme by 4-fluoro-N-[4-(phenyldiazenyl)phenyl]benzamide leads to a disruption in the citric acid cycle This disruption can result in a decrease in ATP production, affecting the energy metabolism of the cell
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-fluoro-N-[4-(phenyldiazenyl)phenyl]benzamide. For example, the compound’s adsorption behavior on boron nitride nanotube (BNNT) has been studied using density functional theory (DFT) method . The results revealed that physical adsorption occurred . .
Properties
IUPAC Name |
4-fluoro-N-(4-phenyldiazenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O/c20-15-8-6-14(7-9-15)19(24)21-16-10-12-18(13-11-16)23-22-17-4-2-1-3-5-17/h1-13H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPMCXOPRPHIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601037947 |
Source


|
| Record name | Benzamide, 4-fluoro-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601037947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316142-89-9 |
Source


|
| Record name | Benzamide, 4-fluoro-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601037947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


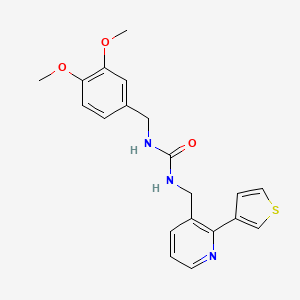
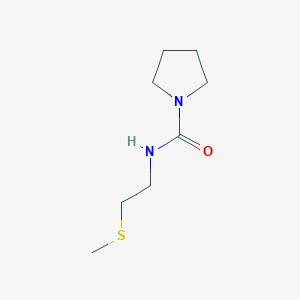
![1-(4-bromo-2-fluorobenzyl)-3-[3-(methylsulfanyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2431464.png)
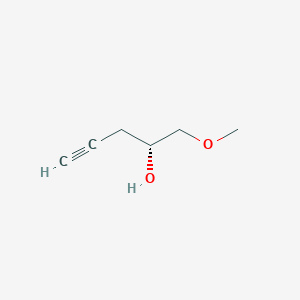
![ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2431468.png)
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2431469.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2431470.png)
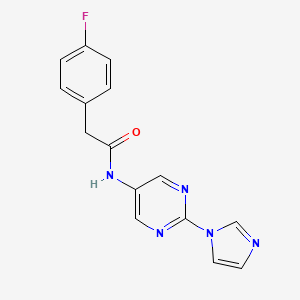
![2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2431475.png)
![5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2431476.png)

